molecular formula C14H23N5 B11748092 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11748092
M. Wt: 261.37 g/mol
InChI Key: HHFVCAUHHZKFMS-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with butan-2-yl and ethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the butan-2-yl and ethyl groups. This can be achieved using alkyl halides in the presence of a base such as potassium carbonate.

    Coupling Reactions: The final step involves the coupling of the substituted pyrazole rings through a methylamine linker. This can be accomplished using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Biology: It is used in biological studies to understand its interaction with various enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-3-methyl-1H-pyrazole
  • 1-ethyl-3-methyl-1H-pyrazole
  • 1-(butan-2-yl)-1H-pyrazole-4-carboxamide

Uniqueness

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure with distinct substituents, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(2-butan-2-ylpyrazol-3-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-4-12(3)19-14(6-7-16-19)10-15-8-13-9-17-18(5-2)11-13/h6-7,9,11-12,15H,4-5,8,10H2,1-3H3

InChI Key

HHFVCAUHHZKFMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCC2=CN(N=C2)CC

Origin of Product

United States

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